2-Bromo-6-(chloromethyl)-3-fluoropyridine
Description
Properties
IUPAC Name |
2-bromo-6-(chloromethyl)-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-6-5(9)2-1-4(3-8)10-6/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGWUDKOMOKWOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1CCl)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Material Preparation: Fluorinated and Brominated Pyridine Precursors
Fluoropyridine derivatives such as 3-fluoropyridine-2-methanol can be synthesized from low-cost quinolinic acid via lithiation and reduction steps, as shown in patent CN111004171A. This involves:
- Lithiation of 3-fluoropyridine with N-butyllithium and triethylene diamine at low temperature (-70 °C)
- Formylation with N,N-dimethylformamide to give 3-fluoropyridine-2-aldehyde
- Reduction with sodium borohydride to yield 3-fluoropyridine-2-methanol
This precursor is important for further functionalization toward chloromethyl substitution.
Bromination and fluorination of aminopyridines can be achieved via an improved Blaz-Schiemann reaction, which allows selective fluorination of brominated aminopyridine intermediates at near-ambient temperatures. This method yields compounds such as 2-bromo-3-fluoro-6-picoline, which are close analogs to the target compound.
Introduction of Chloromethyl Group at Position 6
The chloromethyl group is typically installed via halomethylation of the methyl or hydroxymethyl substituent at position 6.
A feasible route is the chlorination of 6-methylpyridine derivatives or via substitution of hydroxymethyl groups with chlorinating agents such as thionyl chloride or phosphorus pentachloride, converting 6-(hydroxymethyl) substituents to 6-(chloromethyl).
Alternatively, direct chloromethylation can be achieved by reaction with formaldehyde and hydrochloric acid or chlorinating reagents under controlled conditions to avoid polysubstitution.
Bromination at Position 2
Bromination of fluoropyridine derivatives is generally performed using brominating agents such as N-bromosuccinimide or elemental bromine under mild conditions to selectively introduce bromine at position 2.
The presence of fluorine at position 3 and chloromethyl at position 6 directs bromination regioselectively due to electronic and steric effects.
Example Synthetic Route Summary
Detailed Research Findings and Reaction Conditions
Lithiation and Formylation (Step 1)
Bromination (Step 2)
Chloromethylation (Step 3)
- Conditions: Controlled acidic environment to prevent over-chlorination
- Reagents: Formaldehyde and hydrochloric acid or thionyl chloride for conversion of hydroxymethyl to chloromethyl
- Temperature: 0 to 25 °C to control reaction rate and selectivity
- Reaction time: Several hours with monitoring by TLC or HPLC for completion
Comparative Table of Key Preparation Parameters
| Parameter | Step 1: Lithiation/Formylation | Step 2: Bromination | Step 3: Chloromethylation |
|---|---|---|---|
| Starting Material | 3-Fluoropyridine | 3-Fluoropyridine-2-methanol | 2-Bromo-3-fluoropyridine |
| Reagents | N-Butyllithium, DMF, NaBH4 | N-Bromosuccinimide (NBS) | Formaldehyde + HCl or SOCl2 |
| Solvent | Ether | Acetonitrile or chloroform | Acidic aqueous or organic |
| Temperature | -70 °C | 20–30 °C | 0–25 °C |
| Reaction Time | Several hours | Several hours | Several hours |
| Yield | High (>80%) | Moderate to high | Moderate to high |
| Selectivity | High | High | Moderate to high |
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-(chloromethyl)-3-fluoropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: These reactions can modify the oxidation state of the compound, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, such as Grignard reagents, and halogenating agents. Reaction conditions often involve controlled temperatures and the use of solvents like toluene or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated pyridine derivatives, while coupling reactions can produce more complex heterocyclic compounds .
Scientific Research Applications
Organic Synthesis
2-Bromo-6-(chloromethyl)-3-fluoropyridine serves as a versatile building block in the synthesis of complex organic molecules. It can participate in various types of reactions:
- Substitution Reactions: The halogen atoms can be replaced with different functional groups, allowing for the creation of diverse derivatives.
- Coupling Reactions: It can be used to form more complex heterocyclic compounds through coupling with other reactants.
Coordination Chemistry
This compound is utilized as a ligand in coordination chemistry. Its ability to coordinate with transition metals enhances its application in synthesizing metal complexes that may have catalytic or biological significance.
Case Study 1: Synthesis and Characterization
A study focused on synthesizing this compound using alternative methods demonstrated improved yields and purities compared to conventional techniques. The characterization was performed using NMR and FTIR spectroscopy, confirming the successful incorporation of halogens and the chloromethyl group .
Research investigating the biological activities of structurally similar compounds highlighted the potential for antimicrobial effects. While direct studies on this compound were not available, it was suggested that its structural features could enhance lipophilicity, influencing its interactions with biological targets .
Mechanism of Action
The mechanism by which 2-Bromo-6-(chloromethyl)-3-fluoropyridine exerts its effects involves interactions with various molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Comparison
The table below compares 2-Bromo-6-(chloromethyl)-3-fluoropyridine with structurally related pyridine derivatives:
Research Findings and Industrial Relevance
- Pharmaceutical Intermediates : Pyridine derivatives like 3-Bromo-6-chloro-2-fluoropyridine () are used in kinase inhibitor synthesis. The target compound’s chloromethyl group could facilitate linker attachments in drug conjugates .
- Agrochemicals: The trifluoromethyl group in ’s compound enhances lipid solubility, a trait less pronounced in the chloromethyl analog .
- Synthetic Flexibility : The chloromethyl group in the target compound offers a versatile handle for introducing amines, thiols, or other functionalities via substitution reactions.
Biological Activity
2-Bromo-6-(chloromethyl)-3-fluoropyridine is a halogenated pyridine derivative characterized by the presence of bromine, chlorine, and fluorine substituents. Its molecular formula is . This compound has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. Although specific biological activities are not extensively documented, the structural characteristics of this compound suggest potential pharmacological properties.
Chemical Structure
The compound features:
- Bromine (Br) at the 2-position
- Chloromethyl (–CH2Cl) group at the 6-position
- Fluorine (F) at the 3-position
This unique arrangement may influence its reactivity and interactions with biological targets.
Synthesis and Applications
This compound is synthesized using various methods, including reactions involving isopropylmagnesium chloride and cyanuric chloride. It serves as an important intermediate in organic synthesis, particularly in creating multidentate ligands that coordinate with transition metals.
The mechanism of action for halogenated pyridines often involves interactions with enzymes or receptors within biological systems. The presence of multiple halogens can enhance a compound's ability to modulate biological activity through:
- Increased lipophilicity
- Enhanced binding affinity to target proteins
Comparative Analysis with Similar Compounds
| Compound Name | CAS Number | Key Features |
|---|---|---|
| 2-Bromo-3-fluoro-6-picoline | 374633-36-0 | Contains a fluorine atom; different position of bromine. |
| 2-Bromo-5-fluoro-6-methylpyridine | 374633-38-2 | Methyl group instead of chloromethyl; altered reactivity. |
| 2-Bromo-3-fluoro-6-(trifluoromethyl)pyridine | 40273-45-8 | Contains trifluoromethyl; enhanced electron-withdrawing effects. |
| 2-Bromo-3-fluoropyridin-4-amine | 1417638-80-2 | Amino group provides different reactivity patterns. |
These compounds highlight the unique characteristics of this compound and its potential applications in synthetic chemistry.
Case Studies and Research Findings
Research on similar compounds has indicated promising results in various biological assays:
- Antimicrobial Assays : Studies have shown that halogenated pyridines can effectively inhibit bacterial growth, suggesting that this compound may possess similar properties.
- Anticancer Studies : In vitro studies on other fluorinated compounds demonstrate their ability to reduce cell viability in cancer lines, indicating a potential pathway for further exploration of the biological activity of this compound .
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-6-(chloromethyl)-3-fluoropyridine, and how do reaction conditions influence yield?
Methodological Answer : The synthesis of halogenated pyridines often involves halogenation or substitution reactions. For example, bromination of 2-chloro-6-methylpyridine using bromotrimethylsilane under controlled heating (60–80°C) yields 2-bromo-6-methylpyridine . Adapting this method, this compound could be synthesized via sequential halogenation:
Fluorination : Introduce fluorine at position 3 using KF or Selectfluor under anhydrous conditions.
Bromination : Use N-bromosuccinimide (NBS) in a radical-initiated process.
Chloromethylation : Employ formaldehyde/HCl or chloromethyl methyl ether.
Key factors:
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer :
- FTIR/Raman : Identify functional groups (C-Br ~560 cm⁻¹, C-F ~1200 cm⁻¹) and confirm chloromethyl (-CH₂Cl) stretching modes (700–750 cm⁻¹). Compare with DFT-calculated spectra (B3LYP/6-311++G** basis set) for vibrational assignments .
- NMR :
- ¹H NMR : Chloromethyl protons appear as a triplet (δ 4.5–5.0 ppm) due to coupling with adjacent CH₂.
- ¹³C NMR : Fluorine and bromine substituents cause deshielding (C-F: δ 150–160 ppm; C-Br: δ 110–120 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion [M+H]⁺ (expected m/z: ~223.93) and fragmentation patterns (loss of Br or Cl groups) .
Q. How does the reactivity of this compound compare to analogs with different halogens?
Methodological Answer : The compound’s reactivity is influenced by halogen electronegativity and leaving-group ability:
- Bromine : Undergoes Suzuki coupling or nucleophilic aromatic substitution (SNAr) with amines/thiols.
- Chloromethyl Group : Prone to nucleophilic displacement (e.g., with NaN₃ to form azides) or elimination under basic conditions.
- Fluorine : Enhances electron-withdrawing effects, activating the pyridine ring for SNAr.
Example : Fluorine at position 3 increases the electrophilicity of adjacent carbons compared to chloro or methyl analogs, facilitating cross-coupling reactions .
Advanced Research Questions
Q. How can computational methods predict the regioselectivity of reactions involving this compound?
Methodological Answer :
- DFT Calculations : Use B3PW91/cc-pVTZ to model transition states and identify kinetic vs. thermodynamic products. For example, calculate activation barriers for SNAr at C2 (bromine site) vs. C6 (chloromethyl site).
- NBO Analysis : Evaluate charge distribution; fluorine’s inductive effect increases positive charge at C4, directing nucleophiles to C2 or C5.
- MD Simulations : Study solvent effects (e.g., DMSO stabilizes charged intermediates) on reaction pathways .
Q. How should researchers address contradictions in reported reactivity data for halogenated pyridines?
Methodological Answer : Contradictions often arise from substituent electronic/steric effects. For example:
- Case Study : Arylboronic acid coupling yields vary between 2-bromo-3-fluoropyridine (high yield) and 2-chloro-5-fluoropyridine (low yield).
- Experimental Design : Systematically compare substituents (e.g., Br vs. Cl, methyl vs. chloromethyl) under identical conditions. Validate with kinetic isotope effects or isotopic labeling .
Q. What strategies optimize the stability of this compound in long-term storage?
Methodological Answer :
- Degradation Pathways : Hydrolysis of chloromethyl group (moisture-sensitive) and C-Br bond cleavage (light-sensitive).
- Stabilization Methods :
- Store in amber vials under inert gas (N₂/Ar) at -20°C.
- Add stabilizers (e.g., 1% BHT to inhibit radical degradation).
- Use anhydrous solvents (e.g., THF over DMSO) for dissolution.
- Monitoring : Regular GC-MS analysis to detect decomposition products (e.g., 3-fluoropyridine-6-carbaldehyde) .
Q. How can researchers leverage the chloromethyl group for functional diversification?
Methodological Answer : The chloromethyl moiety serves as a handle for:
- Nucleophilic Displacement : React with NaN₃ to form an azide, then perform CuAAC "click" chemistry.
- Elimination : Use strong bases (e.g., DBU) to generate a vinylpyridine intermediate for Diels-Alder reactions.
- Polymerization : Initiate atom-transfer radical polymerization (ATRP) with CuBr/PMDETA to create pyridine-functionalized polymers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
